
4-Butyltetrahydro-2h-pyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyltetrahydro-2h-pyran-4-carboxylic acid is an organic compound characterized by a tetrahydropyran ring substituted with a butyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-pyran in the presence of a catalyst. The process can be summarized as follows:
Hydrogenation of 2H-pyran: 2H-pyran is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Introduction of Butyl Group: The butyl group is introduced through a substitution reaction, where a butyl halide reacts with the hydrogenated pyran derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation reactions. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents include alkyl halides and Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, Grignard reagents, and nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyran derivatives.
Applications De Recherche Scientifique
4-Butyltetrahydro-2h-pyran-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Tetrahydropyran-4-carboxylic acid: Similar structure but lacks the butyl group.
Butylpyran-4-carboxylic acid: Similar structure but lacks the tetrahydro ring.
Pyran-4-carboxylic acid: Lacks both the butyl group and the tetrahydro ring.
Uniqueness: 4-Butyltetrahydro-2h-pyran-4-carboxylic acid is unique due to the presence of both the butyl group and the tetrahydropyran ring, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-butyloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-10(9(11)12)5-7-13-8-6-10/h2-8H2,1H3,(H,11,12) |
Clé InChI |
LECPFCSZNKDPAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCOCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


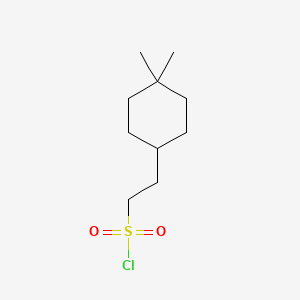
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)
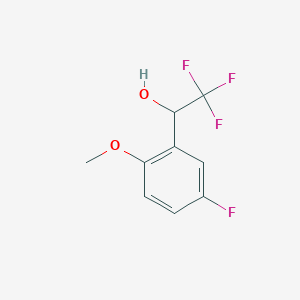

![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
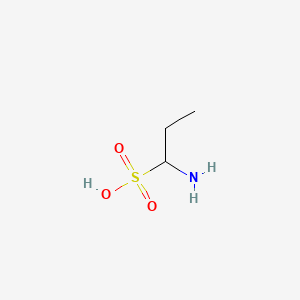

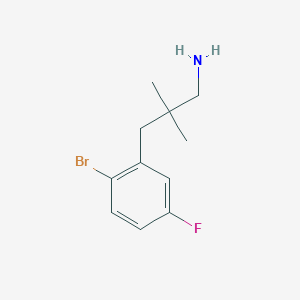
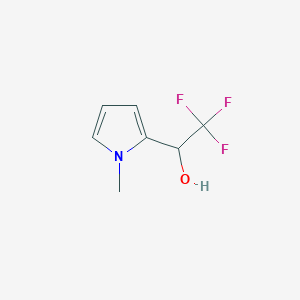
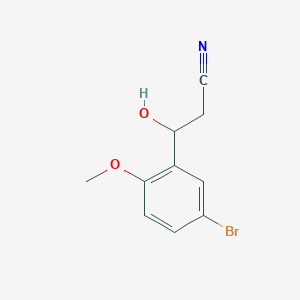


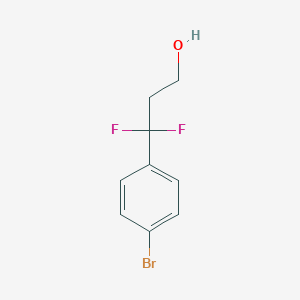
![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)
